molecular formula C13H13N5O2S B6528805 N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-(thiophen-2-yl)acetamide CAS No. 1019102-62-5

N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-(thiophen-2-yl)acetamide

Cat. No.: B6528805
CAS No.: 1019102-62-5
M. Wt: 303.34 g/mol
InChI Key: KYDJJFXUAJNKQV-UHFFFAOYSA-N
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Description

N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-(thiophen-2-yl)acetamide: is a complex organic compound that belongs to the class of oxadiazoles. This compound is characterized by its unique structure, which includes a pyrazole ring, an oxadiazole ring, and a thiophene moiety. Due to its intricate molecular architecture, it has garnered interest in various scientific fields, including medicinal chemistry, material science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole core One common approach is the reaction of hydrazine with a suitable diketone to form the pyrazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of solvent, temperature, and catalysts can significantly affect the yield and purity of the final product. Optimization of these parameters is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The reactions can yield various derivatives, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.

Scientific Research Applications

Chemistry: In organic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: The biological applications of this compound are vast. It has been studied for its potential antileishmanial and antimalarial properties. The presence of the thiophene ring is particularly significant, as thiophene derivatives are known for their biological activity.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic effects. Its ability to interact with various biological targets makes it a candidate for drug development. Research is ongoing to determine its efficacy and safety in treating various diseases.

Industry: In the material science industry, this compound is used in the development of advanced materials. Its thermal stability and electronic properties make it suitable for applications in organic electronics and photonics.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The pyrazole and thiophene moieties are believed to play a crucial role in binding to these targets, leading to biological responses. The exact pathways and targets are still under investigation, but research suggests that it may involve modulation of enzyme activity or inhibition of specific signaling pathways.

Comparison with Similar Compounds

  • Pyrazole derivatives: These compounds share the pyrazole ring and are known for their diverse pharmacological effects.

  • Oxadiazole derivatives: Compounds containing the oxadiazole ring are also studied for their biological activities.

  • Thiophene derivatives: Thiophene-containing compounds are widely used in medicinal chemistry due to their biological activity.

Uniqueness: What sets N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-(thiophen-2-yl)acetamide apart from similar compounds is its unique combination of functional groups. This combination allows for a broader range of chemical reactions and biological activities, making it a valuable compound in scientific research.

Properties

IUPAC Name

N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-thiophen-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O2S/c1-8-6-10(17-18(8)2)12-15-16-13(20-12)14-11(19)7-9-4-3-5-21-9/h3-6H,7H2,1-2H3,(H,14,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYDJJFXUAJNKQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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